1-Methyl-1H-indole-2-carbonyl chloride

Overview

Description

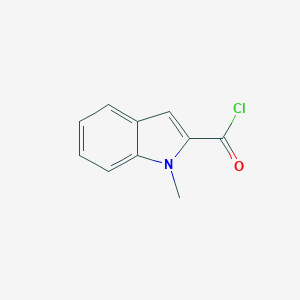

1-Methyl-1H-indole-2-carbonyl chloride is a halogenated indole derivative featuring a methyl group at the 1-position and a reactive carbonyl chloride moiety at the 2-position. Its molecular formula is C₁₀H₈ClNO, with a calculated molecular weight of 193.63 g/mol. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride group, enabling reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-2-carbonyl chloride can be synthesized from 1-methylindole-2-carboxylic acid. The carboxylic acid reacts with thionyl chloride to yield the desired carbonyl chloride . The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to 1-methyl-1H-indole-2-methanol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation can convert the indole ring to more complex structures, although specific oxidation reactions for this compound are less common.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Amides, esters, thioesters.

Reduction: 1-Methyl-1H-indole-2-methanol.

Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate for Indole Derivatives: 1-Methyl-1H-indole-2-carbonyl chloride is employed as an intermediate in the synthesis of various indole derivatives, which are essential for developing pharmaceuticals and agrochemicals .

- Reactivity: The carbonyl chloride group allows for nucleophilic substitution reactions, enabling the formation of amides, esters, and thioesters. This reactivity is pivotal for creating compounds with specific biological activities.

2. Biological Activities:

- Antimicrobial and Anticancer Properties: Research indicates that derivatives of indole compounds exhibit significant antimicrobial and anticancer activities. This compound is being explored for its potential to develop new therapeutic agents targeting these conditions .

- HIV-1 Integrase Inhibition: Studies have shown that indole derivatives can inhibit HIV-1 integrase activity. The binding conformation analysis suggests that modifications on the indole structure can enhance inhibitory effects against integrase, making it a promising scaffold for antiviral drug development .

3. Medicinal Chemistry:

- Drug Development Precursor: The compound is explored as a precursor in synthesizing drugs targeting specific enzymes or receptors. Its ability to form various derivatives makes it valuable in designing compounds with tailored biological activities .

Industrial Applications

1. Production of Dyes and Pigments:

- This compound finds utility in the manufacturing of dyes and pigments due to its chemical properties that allow for colorant synthesis.

2. Chemical Manufacturing:

- The compound's reactivity enables it to be used in producing other industrial chemicals, showcasing its versatility beyond just pharmaceutical applications .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of indole derivatives:

- Antiviral Activity: A study demonstrated that certain derivatives effectively inhibit HIV integrase with IC50 values indicating strong biological activity against viral replication .

- Synthesis of Bioactive Compounds: Research utilizing multi-component reactions (MCRs) showcases the flexibility of using this compound as a building block for synthesizing bioactive compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-methyl-1H-indole-2-carbonyl chloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary based on the derivative or application being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-methyl-1H-indole-2-carbonyl chloride and related indole derivatives:

Key Observations :

- Reactivity : The carbonyl chloride group in the target compound confers higher reactivity compared to the ester group in Methyl 1-(furan-2-carbonyl)-1H-indole-3-carboxylate. This makes the former more suitable for rapid acylation reactions under mild conditions.

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) or electron-donating groups (e.g., -NH₂ in ) alter the electronic environment of the indole ring, influencing regioselectivity in subsequent reactions.

Spectroscopic Data Comparison

While direct NMR or HRMS data for this compound are unavailable, insights can be drawn from analogous compounds:

- ¹³C-NMR Shifts :

- In nitro-substituted indole derivatives (e.g., ), aromatic carbons adjacent to electron-withdrawing groups resonate at δ 133–147 ppm , while methylene carbons appear near δ 47–48 ppm . The carbonyl chloride in the target compound would likely exhibit a deshielded carbonyl carbon signal around δ 165–175 ppm , typical for acyl chlorides.

- The methyl group at the 1-position is expected to resonate near δ 30–40 ppm (quaternary carbon attached to N-methyl).

- HRMS Analysis: The nitro-substituted compound in shows an accurate mass of 253.0979 (C₁₅H₁₃N₂O₂), while the amino-substituted analog in has 223.1225 (C₁₅H₁₅N₂). For the target compound, the calculated exact mass (193.63) aligns with its simpler structure, lacking extended aromatic or heterocyclic substituents.

Biological Activity

1-Methyl-1H-indole-2-carbonyl chloride (CAS No. 118618-61-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The carbonyl chloride functional group enhances its reactivity, making it suitable for further chemical modifications that can lead to more potent derivatives.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The indole core is known to modulate the activity of neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which play critical roles in various signaling pathways associated with diseases such as cancer and neurodegenerative disorders .

Therapeutic Applications

1. Cancer Treatment

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the growth of leukemia stem cells, suggesting its utility in treating acute myeloid leukemia (AML). In vitro studies demonstrated that this compound effectively reduced the viability of human AML CD34+ CD38− cells, indicating its promise as a therapeutic agent against leukemia .

2. Neuroprotection

The compound has also been investigated for its neuroprotective properties. Research indicates that derivatives of indole compounds can protect against neurotropic alphaviruses, which cause encephalitis. These compounds may enhance survival rates in infected animal models by inhibiting viral replication .

3. Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory responses by interacting with specific inflammatory pathways, providing a basis for developing treatments for inflammatory diseases.

Research Findings

Several studies have documented the biological activities associated with this compound:

Case Studies

Case Study 1: Inhibition of Leukemia Stem Cells

In a study focusing on acute myeloid leukemia, researchers treated human AML cells with various concentrations of this compound and observed significant reductions in cell viability at concentrations as low as 0.2 g (approximately 0.73 mmol) administered intraperitoneally .

Case Study 2: Neuroprotective Effects

Another study evaluated the protective effects of indole derivatives against viral infections in mice. The administration of these compounds resulted in improved survival rates and reduced viral loads in the central nervous system, suggesting their potential as antiviral agents .

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for preparing 1-Methyl-1H-indole-2-carbonyl chloride from its carboxylic acid precursor?

The compound can be synthesized via chlorination of 1-Methyl-1H-indole-2-carboxylic acid using oxalyl chloride (1.5 equiv) and catalytic DMF in anhydrous dichloromethane (DCM) under an inert atmosphere. The reaction is stirred at 20°C for 1 hour, followed by solvent removal under reduced pressure to yield the crude acyl chloride. This method is adapted from analogous indole-2-carbonyl chloride syntheses .

Q. How should this compound be handled to ensure stability and safety?

Due to its moisture sensitivity, reactions should be conducted under anhydrous conditions (e.g., Schlenk line or glovebox). Personal protective equipment (PPE), including gloves and a fume hood, is essential. Waste must be segregated and neutralized before disposal, as recommended for similar reactive acyl chlorides .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the methyl group at N1 and the carbonyl moiety.

- IR Spectroscopy : A strong C=O stretch near 1750 cm⁻¹ confirms acyl chloride formation.

- Mass Spectrometry : For molecular ion validation. (Note: Standard analytical methods are implied, as specific data for this compound is not directly cited in the evidence.)

Advanced Research Questions

Q. How can crystallographic methods resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution) is recommended. ORTEP-3 can visualize thermal displacement parameters, aiding in distinguishing between conformational isomers or disorder .

Q. What strategies mitigate low yields during large-scale syntheses of this compound?

Yield discrepancies often arise from incomplete chlorination or hydrolysis. Solutions include:

- Stoichiometric optimization : Increase oxalyl chloride to 2.0 equiv.

- Moisture control : Use molecular sieves or rigorous drying of solvents.

- Reaction monitoring : TLC or in situ IR to track acyl chloride formation .

Q. Why might phosphorus oxychloride (POCl₃) be preferred over oxalyl chloride for certain substrates?

POCl₃ is advantageous for sterically hindered or electron-deficient indole derivatives, as it operates efficiently at elevated temperatures (reflux in chloroform). However, oxalyl chloride is milder and generates fewer acidic byproducts, making it suitable for acid-sensitive intermediates .

Q. How can competing side reactions (e.g., dimerization) be suppressed during synthesis?

- Low-temperature kinetics : Conduct chlorination at 0°C to slow dimerization.

- Dilute conditions : Reduce intermolecular interactions.

- Additives : Use scavengers like triethylamine to trap HCl, preventing protonation of the indole nitrogen .

Q. Methodological Considerations

Q. What purification techniques are effective for isolating this compound?

Due to its reactivity, distillation under reduced pressure or short-path flash chromatography (using anhydrous silica and non-polar solvents) is recommended. Avoid aqueous workups to prevent hydrolysis .

Q. How can reaction progress be monitored without compromising the anhydrous environment?

Use in situ FTIR or Raman spectroscopy to track the disappearance of the carboxylic acid O-H stretch (2500-3300 cm⁻¹) and emergence of the acyl chloride C=O peak. Alternatively, aliquot quenching under inert conditions followed by GC-MS analysis is effective .

Q. Contradictions and Validation

Q. How to address discrepancies between computational predictions and experimental reactivity?

Reconcile differences by cross-validating computational models (e.g., DFT with B3LYP/6-31G*) with experimental data. For example, if nucleophilic attack at the carbonyl group deviates from predictions, re-examine solvent effects or transition-state stabilization in the model .

Properties

IUPAC Name |

1-methylindole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USATVDUBRWEFMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486652 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118618-61-4 | |

| Record name | 1-Methyl-1H-indole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.